1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(15)13-6-5-9-3-4-11(14(16)17)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDOTGVFNEYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The final step involves the acylation of the amino group with propanone using acylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might yield a nitroso or nitro derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline ring structure may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Implications
The biological and physicochemical properties of tetrahydroisoquinoline derivatives are highly sensitive to substituents on the aromatic ring and the ketone side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Differences in Pharmacological Potential
Electron-Withdrawing vs. Methoxy groups (e.g., in H1 ) improve solubility but may reduce membrane permeability compared to nitro derivatives.
Side Chain Modifications: The absence of a methyl group on the propan-1-one chain in the target compound reduces steric hindrance compared to its methylated analog , possibly enhancing binding to flat enzymatic pockets. Ibuprofen hybrids (e.g., H1 ) demonstrate dual pharmacological effects (e.g., anti-inflammatory + tetrahydroisoquinoline bioactivity), whereas the nitro-substituted target may prioritize different targets (e.g., nitroreductase-activated prodrugs).
Receptor Affinity :
- Analogs with substituted phenyl groups (e.g., 4-chlorophenyl in ) show affinity for serotonin receptors (5-HT1A/5-HT7). The nitro group’s electronic effects could modulate similar receptor interactions.
Biological Activity
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound belonging to the isoquinoline class, characterized by a nitro group at the 7th position and a propanone group at the 1st position of the isoquinoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O3
- CAS Number : 1170802-92-2
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The isoquinoline structure is known to interact with several enzymes and receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Anticancer Activity
Several studies have explored the anticancer potential of isoquinoline derivatives. For example, compounds with structural similarities have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells warrant further investigation.
Neuroprotective Effects
The compound's potential neuroprotective effects are particularly noteworthy. Isoquinolines have been studied for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may similarly affect these pathways.
Case Studies
A recent study evaluated a series of isoquinoline derivatives for their biological activities, including AChE inhibition and cytotoxicity against cancer cell lines. The results indicated that certain modifications to the isoquinoline structure enhanced biological activity, highlighting the importance of structural optimization in drug design.
| Compound | AChE Inhibition IC50 (µM) | Cytotoxicity (IC50 in Cancer Cell Lines) |
|---|---|---|
| 3e | 0.28 | 12.5 (PC12 cells) |
| 49 | 0.0029 | Not specified |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies on related compounds have shown low toxicity levels even at high doses (2500 mg/kg), suggesting a favorable safety margin for further development.
Q & A
Q. Critical Factors :
- Temperature control during nitration to ensure regioselectivity.
- Solvent choice (e.g., dichloromethane for acylation) to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Resolves 3D conformation, including nitro group orientation and planarity of the isoquinoline ring. Example: C–N bond lengths (~1.45 Å) confirm nitro attachment .
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.2) and fragmentation patterns .
What preliminary biological screening strategies are recommended for assessing its therapeutic potential?
Basic Research Question
- In vitro assays :
- Neuroactivity : Dopamine receptor binding assays (radioligand displacement) due to structural similarity to neuroactive dihydroisoquinolines .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
- Dose-response curves : Use concentrations ranging from 1 nM–100 µM to identify bioactive thresholds .
How can regioselective nitration be achieved during synthesis, and what analytical tools confirm positional accuracy?
Advanced Research Question
- Regioselectivity Control :
- Electron-donating groups (e.g., methoxy) at C6/C7 direct nitration to C5 or C8. For C7 nitration, use directing groups or steric hindrance strategies .
- Low-temperature nitration (0–5°C) minimizes polysubstitution .
- Validation :
- NOE NMR : Correlates spatial proximity of nitro protons to adjacent substituents.
- HPLC-MS/MS : Detects positional isomers via retention time and fragmentation differences .
What computational approaches predict its mechanism of action and target interactions?
Advanced Research Question
- Molecular Docking :
- MD Simulations : OPLS-AA forcefield to assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Free Energy Calculations : MM-GBSA to rank binding affinities (ΔG < −8 kcal/mol suggests strong interactions) .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Troubleshooting Steps :
- Validate compound purity : Re-run assays with HPLC-purified samples to exclude impurities .
- Assay conditions : Adjust pH, temperature, or co-solvents (e.g., DMSO concentration <0.1%) to mimic physiological environments .
- Orthogonal assays : Compare radioligand binding (e.g., ³H-spiperone for dopamine receptors) with functional assays (cAMP modulation) .
- Case Study : In silico models predicted CD44 binding for analogs, but in vitro assays showed low efficacy. Resolution: Adjust protonation states in docking simulations to match physiological pH .
What structure-activity relationship (SAR) insights guide the optimization of this compound?
Advanced Research Question
What strategies mitigate metabolic instability in preclinical development?
Advanced Research Question
- Metabolic Hotspots :
- In vitro Models :
- Liver microsomal assays (human/rat) to identify CYP450-mediated degradation.
- LC-MS metabolite profiling (e.g., hydroxylated or demethylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
